- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

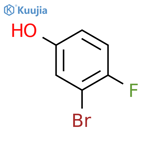

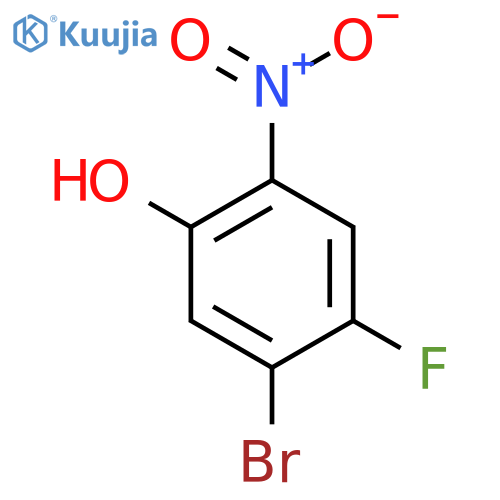

Cas no 944805-22-5 (5-Bromo-4-fluoro-2-nitrophenol)

944805-22-5 structure

商品名:5-Bromo-4-fluoro-2-nitrophenol

CAS番号:944805-22-5

MF:C6H3BrFNO3

メガワット:235.995324373245

MDL:MFCD27664887

CID:3032332

PubChem ID:57634114

5-Bromo-4-fluoro-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-fluoro-2-nitrophenol

- Phenol, 5-bromo-4-fluoro-2-nitro-

- SY278189

- 5-Bromo-4-fluoro-2-nitrophenol (ACI)

- CS-0102234

- AKOS037651986

- RYSFWISANLBRRZ-UHFFFAOYSA-N

- SCHEMBL4297784

- MFCD27664887

- 944805-22-5

- EN300-3186328

- DB-206926

-

- MDL: MFCD27664887

- インチ: 1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H

- InChIKey: RYSFWISANLBRRZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=C(C=1)O)[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 234.92803g/mol

- どういたいしつりょう: 234.92803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-Bromo-4-fluoro-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054472-5g |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 95% | 5g |

$250 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172874-1g |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 97% | 1g |

¥1340.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1191164-5g |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 95% | 5g |

$240 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172874-10g |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 97% | 10g |

¥5320.00 | 2024-04-24 | |

| TRC | B831478-100mg |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 100mg |

$ 115.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1054472-10g |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 95% | 10g |

$1005 | 2023-05-17 | |

| Alichem | A013021777-250mg |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 97% | 250mg |

$475.20 | 2023-08-31 | |

| Enamine | EN300-3186328-10.0g |

5-bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 95% | 10g |

$850.0 | 2023-05-30 | |

| eNovation Chemicals LLC | Y1191164-0.25g |

5-Bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 95% | 0.25g |

$105 | 2023-09-01 | |

| Enamine | EN300-3186328-0.5g |

5-bromo-4-fluoro-2-nitrophenol |

944805-22-5 | 95% | 0.5g |

$140.0 | 2023-09-05 |

5-Bromo-4-fluoro-2-nitrophenol 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Nitric acid Solvents: Acetic acid , Water ; rt; 8 h, 0 - 5 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled

リファレンス

- Method for preparation of 2-nitro-4,5-dihalophenol and 2-amino-4,5-dihalophenol and their salts, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Acetic acid , Sodium cyanide Solvents: Dimethylformamide ; 3.5 h, 70 °C

リファレンス

- Preparation of benzoxazolinone compounds with selective activity in voltage-gated sodium channels, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Acetic acid , Cesium carbonate Solvents: Dimethylformamide ; 3.5 h, 70 °C

リファレンス

- Benzoxazolinone aryl sulfonamides as potent, selective Nav1.7 inhibitors with in vivo efficacy in a preclinical pain model, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2683-2688

5-Bromo-4-fluoro-2-nitrophenol Raw materials

5-Bromo-4-fluoro-2-nitrophenol Preparation Products

5-Bromo-4-fluoro-2-nitrophenol 関連文献

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

944805-22-5 (5-Bromo-4-fluoro-2-nitrophenol) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944805-22-5)5-Bromo-4-fluoro-2-nitrophenol

清らかである:99%/99%

はかる:5g/25g

価格 ($):256.0/986.0